Luseogliflozin Luseogliflozin Luseogliflozin, also known as TS-71 and TS-071, is a potent and competitive inhibitor of sodium-dependent glucose cotransporter 2 (SGLT2 inhibitor). Luseogliflozin improves glycaemic control assessed by continuous glucose monitoring even on a low-carbohydrate diet. Luseogliflozin competitively inhibited human SGLT2 (hSGLT2)-mediated glucose uptake with a Ki value of 1.10 nM. In the absence of glucose, [(3)H]-luseogliflozin exhibited a high affinity for hSGLT2 with a Kd value of 1.3 nM.
Brand Name: Vulcanchem
CAS No.: 898537-18-3
VCID: VC0533855
InChI: InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3/t19-,20-,21+,22-,23+/m1/s1
SMILES: CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O
Molecular Formula: C23H30O6S
Molecular Weight: 434.5 g/mol

Luseogliflozin

CAS No.: 898537-18-3

Inhibitors

VCID: VC0533855

Molecular Formula: C23H30O6S

Molecular Weight: 434.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Luseogliflozin - 898537-18-3

CAS No. 898537-18-3
Product Name Luseogliflozin
Molecular Formula C23H30O6S
Molecular Weight 434.5 g/mol
IUPAC Name (2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol
Standard InChI InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3/t19-,20-,21+,22-,23+/m1/s1
Standard InChIKey WHSOLWOTCHFFBK-ZQGJOIPISA-N
Isomeric SMILES CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O
SMILES CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O
Canonical SMILES CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O
Appearance Solid powder
Description Luseogliflozin, also known as TS-71 and TS-071, is a potent and competitive inhibitor of sodium-dependent glucose cotransporter 2 (SGLT2 inhibitor). Luseogliflozin improves glycaemic control assessed by continuous glucose monitoring even on a low-carbohydrate diet. Luseogliflozin competitively inhibited human SGLT2 (hSGLT2)-mediated glucose uptake with a Ki value of 1.10 nM. In the absence of glucose, [(3)H]-luseogliflozin exhibited a high affinity for hSGLT2 with a Kd value of 1.3 nM.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1,5-anhydro-1-(5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl)-1-thioglucitol
Lusefi
luseogliflozin
TS 071
TS-071
TS071 cpd
Reference 1: Jinnouchi H, Nozaki K, Watase H, Omiya H, Sakai S, Samukawa Y. Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus. Adv Ther. 2016 Feb 5. [Epub ahead of print] PubMed PMID: 26846284.
2: Haneda M, Seino Y, Inagaki N, Kaku K, Sasaki T, Fukatsu A, Kakiuchi H, Sato Y, Sakai S, Samukawa Y. Influence of Renal Function on the 52-Week Efficacy and Safety of the Sodium Glucose Cotransporter 2 Inhibitor Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus. Clin Ther. 2016 Jan 1;38(1):66-88.e20. doi: 10.1016/j.clinthera.2015.10.025. Epub 2015 Dec 22. PubMed PMID: 26718606.
3: Nishimura R, Omiya H, Sugio K, Ubukata M, Sakai S, Samukawa Y. The sodium-glucose cotransporter 2 inhibitor luseogliflozin improves glycaemic control assessed by continuous glucose monitoring even on a low-carbohydrate diet. Diabetes Obes Metab. 2015 Dec 6. doi: 10.1111/dom.12611. [Epub ahead of print] PubMed PMID: 26639943.
4: Qiang S, Nakatsu Y, Seno Y, Fujishiro M, Sakoda H, Kushiyama A, Mori K, Matsunaga Y, Yamamotoya T, Kamata H, Asano T. Treatment with the SGLT2 inhibitor luseogliflozin improves nonalcoholic steatohepatitis in a rodent model with diabetes mellitus. Diabetol Metab Syndr. 2015 Nov 19;7:104. doi: 10.1186/s13098-015-0102-8. eCollection 2015. PubMed PMID: 26594248; PubMed Central PMCID: PMC4653899.
5: Okauchi S, Shimoda M, Obata A, Kimura T, Hirukawa H, Kohara K, Mune T, Kaku K, Kaneto H. Protective effects of SGLT2 inhibitor luseogliflozin on pancreatic β-cells in obese type 2 diabetic db/db mice. Biochem Biophys Res Commun. 2015 Oct 23. pii: S0006-291X(15)30809-3. doi: 10.1016/j.bbrc.2015.10.109. [Epub ahead of print] PubMed PMID: 26505796.
6: Hasegawa M, Chino Y, Horiuchi N, Hachiuma K, Ishida M, Fukasawa Y, Nakai Y, Yamaguchi J. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent. Xenobiotica. 2015;45(12):1105-15. doi: 10.3109/00498254.2015.1042947. Epub 2015 Jul 6. PubMed PMID: 26489961.
7: Kumagai Y, Hasunuma T, Sakai S, Ochiai H, Samukawa Y. Randomized, Controlled, Thorough QT/QTc Study Shows Absence of QT Prolongation with Luseogliflozin in Healthy Japanese Subjects. PLoS One. 2015 Oct 7;10(10):e0139873. doi: 10.1371/journal.pone.0139873. eCollection 2015. PubMed PMID: 26444986; PubMed Central PMCID: PMC4596473.
8: Takahashi T, Yamamoto K. [Pharmacological and clinical profile of a new SGLT2 inhibitor, luseogliflozin (Lusefi®)]. Nihon Yakurigaku Zasshi. 2015 Sep;146(3):150-8. doi: 10.1254/fpj.146.150. Review. Japanese. PubMed PMID: 26354015.
9: Seino Y, Inagaki N, Haneda M, Kaku K, Sasaki T, Fukatsu A, Ubukata M, Sakai S, Samukawa Y. Efficacy and safety of luseogliflozin added to various oral antidiabetic drugs in Japanese patients with type 2 diabetes mellitus. J Diabetes Investig. 2015 Jul;6(4):443-53. doi: 10.1111/jdi.12316. Epub 2015 Jan 10. PubMed PMID: 26221523; PubMed Central PMCID: PMC4511304.
10: Uchida S, Mitani A, Gunji E, Takahashi T, Yamamoto K. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies. J Pharmacol Sci. 2015 May;128(1):54-7. doi: 10.1016/j.jphs.2015.04.001. Epub 2015 Apr 9. PubMed PMID: 26003086.
11: Sasaki T, Seino Y, Fukatsu A, Ubukata M, Sakai S, Samukawa Y. Absence of Drug-Drug Interactions Between Luseogliflozin, a Sodium-Glucose Co-transporter-2 Inhibitor, and Various Oral Antidiabetic Drugs in Healthy Japanese Males. Adv Ther. 2015 May;32(5):404-17. doi: 10.1007/s12325-015-0209-1. Epub 2015 May 15. PubMed PMID: 25975816; PubMed Central PMCID: PMC4449380.
12: Seino Y, Kaku K, Inagaki N, Haneda M, Sasaki T, Fukatsu A, Ubukata M, Sakai S, Samukawa Y. Fifty-two-week long-term clinical study of luseogliflozin as monotherapy in Japanese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise. Endocr J. 2015;62(7):593-603. doi: 10.1507/endocrj.EJ15-0097. Epub 2015 May 12. PubMed PMID: 25971406.
13: Nishimura R, Osonoi T, Kanada S, Jinnouchi H, Sugio K, Omiya H, Ubukata M, Sakai S, Samukawa Y. Effects of luseogliflozin, a sodium-glucose co-transporter 2 inhibitor, on 24-h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, crossover study. Diabetes Obes Metab. 2015 Aug;17(8):800-4. doi: 10.1111/dom.12481. Epub 2015 Jun 4. PubMed PMID: 25930989.
14: Sasaki T, Seino Y, Fukatsu A, Ubukata M, Sakai S, Samukawa Y. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. Adv Ther. 2015 Apr;32(4):319-40. doi: 10.1007/s12325-015-0200-x. Epub 2015 Apr 9. PubMed PMID: 25855342; PubMed Central PMCID: PMC4415995.
15: Pafili K, Papanas N. Luseogliflozin and other sodium-glucose cotransporter 2 inhibitors: no enemy but time? Expert Opin Pharmacother. 2015 Mar;16(4):453-6. doi: 10.1517/14656566.2015.994505. Epub 2015 Jan 20. PubMed PMID: 25605060.
16: Seino Y. Luseogliflozin for the treatment of type 2 diabetes. Expert Opin Pharmacother. 2014 Dec;15(18):2741-9. doi: 10.1517/14656566.2014.978290. Epub 2014 Oct 30. Review. PubMed PMID: 25359155.
17: Markham A, Elkinson S. Luseogliflozin: first global approval. Drugs. 2014 Jun;74(8):945-50. doi: 10.1007/s40265-014-0230-8. PubMed PMID: 24848756.
18: Seino Y, Sasaki T, Fukatsu A, Ubukata M, Sakai S, Samukawa Y. Efficacy and safety of luseogliflozin as monotherapy in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, phase 3 study. Curr Med Res Opin. 2014 Jul;30(7):1245-55. doi: 10.1185/03007995.2014.912983. Epub 2014 Apr 29. PubMed PMID: 24708292.
19: Seino Y, Sasaki T, Fukatsu A, Ubukata M, Sakai S, Samukawa Y. Dose-finding study of luseogliflozin in Japanese patients with type 2 diabetes mellitus: a 12-week, randomized, double-blind, placebo-controlled, phase II study. Curr Med Res Opin. 2014 Jul;30(7):1231-44. doi: 10.1185/03007995.2014.909390. Epub 2014 Apr 15. PubMed PMID: 24673496.
20: Seino Y, Sasaki T, Fukatsu A, Sakai S, Samukawa Y. Efficacy and safety of luseogliflozin monotherapy in Japanese patients with type 2 diabetes mellitus: a 12-week, randomized, placebo-controlled, phase II study. Curr Med Res Opin. 2014 Jul;30(7):1219-30. doi: 10.1185/03007995.2014.901943. Epub 2014 Mar 19. PubMed PMID: 24597840.
PubChem Compound 11988953
Last Modified Nov 11 2021
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